molecular formula C14H17N3O5S B2536254 N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide CAS No. 874806-65-2

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No. B2536254
CAS RN: 874806-65-2
M. Wt: 339.37
InChI Key: DFJXXBYCUSPQNZ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include its appearance (solid, liquid, color, etc.) and any notable characteristics .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Sulfonamide Compounds in Therapeutic Applications

Sulfonamide compounds, a significant class of synthetic antibiotics, have found wide application beyond their antibacterial properties. Their versatility extends to the treatment of various diseases, including cancer, glaucoma, and Alzheimer’s disease. This broad therapeutic application is attributed to their role as inhibitors of different enzymes and proteins, such as tyrosine kinase and carbonic anhydrase, which are critical in disease pathology. The innovative use of sulfonamides in targeting specific disease mechanisms has been a significant advancement in medicinal chemistry, offering a promising avenue for new drug development (Gulcin & Taslimi, 2018; Carta, Scozzafava, & Supuran, 2012).

Antitumor Properties of Sulfonamides

Recent studies have highlighted the potential antitumor properties of sulfonamides, emphasizing their importance in developing bioactive substances for cancer treatment. The structural diversity of sulfonamides allows for the synthesis of derivatives with specific activities against cancer cells, offering new pathways for therapeutic intervention. This area of research demonstrates the critical role of sulfonamides in medicinal chemistry, providing a foundation for future drug discovery and development (Azevedo-Barbosa et al., 2020).

Environmental and Analytical Chemistry Applications

Sulfonamides' presence in the environment has raised concerns about their impact on human health and ecosystems. Studies have explored the environmental behavior of sulfonamides, their biodegradation, and the potential for antibiotic resistance development. Analytical methods, including capillary electrophoresis, have been developed for detecting sulfonamides in various matrices, highlighting the importance of monitoring these compounds' environmental presence and understanding their ecological impacts (Baran et al., 2011; Hoff & Kist, 2009).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This involves understanding how the compound interacts with biological systems .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and any precautions that need to be taken while handling it .

properties

IUPAC Name

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-4-22-11-8-6-5-7-10(11)15-23(20,21)12-9-16(2)14(19)17(3)13(12)18/h5-9,15H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJXXBYCUSPQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201324978
Record name N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24824307
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

CAS RN

874806-65-2
Record name N-(2-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201324978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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